molecular formula C15H13F3N4O2S B2924307 N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1788843-80-0

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2924307
CAS No.: 1788843-80-0
M. Wt: 370.35
InChI Key: LEBAOMLQHDDKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Chemical Reactions Analysis

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved in these interactions are often related to signal transduction and cellular metabolism .

Comparison with Similar Compounds

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, resulting in different photophysical properties and biological activities.

    N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-chlorophenyl]methanesulfonamide: Contains a chloro group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-methoxyphenyl]methanesulfonamide:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the resulting properties and applications.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S/c1-10-6-14-19-7-13(8-22(14)20-10)21-25(23,24)9-11-2-4-12(5-3-11)15(16,17)18/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBAOMLQHDDKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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